3-Benzylideneazetidine
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Overview
Description
3-Benzylideneazetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered azetidine ring with a phenylmethylidene substituent at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Benzylideneazetidine can be synthesized through several methods. . This reaction typically requires visible light irradiation and can be carried out under mild conditions.
Another method involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation, using alumina as a solid support . This one-pot reaction is efficient and provides good yields of the desired azetidine derivative.
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial for achieving high yields and purity in large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Benzylideneazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace the phenylmethylidene group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the reduced azetidine derivative.
Substitution: Formation of substituted azetidine derivatives with various functional groups.
Scientific Research Applications
3-Benzylideneazetidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Benzylideneazetidine involves its interaction with molecular targets and pathways. The compound’s reactivity is driven by the considerable ring strain of the azetidine ring, which makes it more stable than related aziridines . This stability allows for facile handling and unique reactivity under appropriate conditions.
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with similar reactivity but higher ring strain.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Piperidines: Six-membered nitrogen-containing heterocycles with even lower ring strain and distinct chemical properties.
Uniqueness
3-Benzylideneazetidine is unique due to its four-membered ring structure, which provides a balance between ring strain and stability.
Properties
IUPAC Name |
3-benzylideneazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-2-4-9(5-3-1)6-10-7-11-8-10/h1-6,11H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAMJTBTZAPJQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2)CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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